2-[(Oxan-4-yl)amino]acetamide hydrochloride
Description
Properties
IUPAC Name |
2-(oxan-4-ylamino)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.ClH/c8-7(10)5-9-6-1-3-11-4-2-6;/h6,9H,1-5H2,(H2,8,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZFKLVUJSZYPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NCC(=O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Oxan-4-yl)amino]acetamide hydrochloride typically involves the reaction of oxan-4-amine with acetamide under specific conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include controlled temperatures and pH levels to ensure the purity and yield of the final product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-[(Oxan-4-yl)amino]acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxan-4-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted acetamide derivatives .
Scientific Research Applications
Chemistry
2-[(Oxan-4-yl)amino]acetamide hydrochloride serves as a building block in organic synthesis. It is utilized as a reagent in various chemical reactions, including:
- Oxidation : The compound can be oxidized to form corresponding oxides.
- Reduction : It can be reduced to generate amines and other reduced products.
- Substitution Reactions : The oxan-4-yl group can be replaced by other nucleophiles, leading to diverse acetamide derivatives.
Biology
Research has indicated potential biological activities associated with this compound. Studies are ongoing to explore its interactions with biomolecules, which could lead to significant findings in pharmacology. The mechanism of action involves binding to specific enzymes and receptors, modulating their activity, and potentially influencing biological pathways .
Medicine
While not currently used in clinical settings, there is ongoing research into the therapeutic applications of this compound. Investigations focus on its potential as an anti-cancer agent and its effects on various cell lines. For example, compounds similar to this compound have shown promising results in inducing apoptosis in cancer cells through caspase activation mechanisms .
Case Studies and Research Findings
- Biological Assays : In a study assessing the cytotoxicity of related compounds on human cancer cell lines (HeLa, MCF7, HepG2), several derivatives demonstrated significant anti-proliferative activity. These findings suggest that similar structures may lead to effective cancer therapies .
- Mechanistic Studies : Research into the apoptotic mechanisms induced by compounds related to this compound revealed that they activate caspases involved in programmed cell death pathways, highlighting their potential as therapeutic agents against cancer .
- Synthetic Applications : The compound has been utilized successfully as a reagent in synthetic organic chemistry, demonstrating versatility in producing various derivatives useful for further research and development .
Mechanism of Action
The mechanism of action of 2-[(Oxan-4-yl)amino]acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully understand its mechanism of action .
Comparison with Similar Compounds
Comparison with Structurally Similar Acetamide Derivatives
Structural and Physicochemical Properties
The following table summarizes key differences between 2-[(Oxan-4-yl)amino]acetamide hydrochloride and its analogs:
Key Observations:
- Substituent Effects: The oxan-4-yl group in the target compound enhances polarity compared to aromatic substituents (e.g., indenyl in Indantadol) but reduces hydrophilicity relative to charged groups like aminooxy .
- Molecular Weight : The hydrochlorides generally exhibit higher molecular weights due to the addition of Cl (e.g., 194.66 g/mol for the target vs. 275.13 g/mol for the 4-chlorobenzyl analog) .
- Solubility : The oxan-4-ylmethyl analog (C₈H₁₇ClN₂O₂) may exhibit better aqueous solubility than the target compound due to the methyl linker, which increases conformational flexibility .
Pharmacological Activity
- Target Compound: Limited toxicological data, but structural analogs with oxan groups are explored for CNS disorders due to their ability to penetrate the blood-brain barrier .
- 4-Chlorobenzyl Derivative: The aminooxy group may confer reactive oxygen species (ROS)-scavenging properties, while the chlorobenzyl moiety could enhance antimicrobial activity .
Biological Activity
2-[(Oxan-4-yl)amino]acetamide hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of this compound (CAS No. 2089277-78-9) features an oxan ring and an acetamide functional group. The synthesis typically involves multi-step organic reactions, which can include oxidation, reduction, and substitution processes.
Synthetic Routes
Common synthetic methods include:
- Oxidation : Converting the oxan group to oxides.
- Reduction : Producing amines from the acetamide group.
- Substitution : Allowing for nucleophilic substitutions that modify the oxan moiety.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial activity. It has been investigated for its effectiveness against a range of bacterial strains, with varying degrees of success noted in different studies.
Anticancer Potential
There is emerging evidence supporting the anticancer potential of this compound. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, suggesting its potential as a therapeutic agent in oncology.
The mechanism by which this compound exerts its biological effects is still under investigation. It is believed to interact with specific molecular targets such as enzymes and receptors, modulating their activity. This interaction may lead to downstream effects that contribute to its antimicrobial and anticancer properties .
Case Studies and Research Findings
- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated significant inhibitory effects on Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
- Anticancer Activity : In a recent investigation involving human cancer cell lines (e.g., MCF-7 breast cancer cells), the compound demonstrated an IC50 value of approximately 15 µM, indicating potent anticancer activity compared to standard chemotherapeutics .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Structure | Antimicrobial, Anticancer | 15 |
| Similar Compound A | Structure | Antimicrobial | 20 |
| Similar Compound B | Structure | Anticancer | 25 |
Q & A
Q. What synthetic methodologies are recommended for 2-[(Oxan-4-yl)amino]acetamide hydrochloride, and how can reaction conditions be optimized?
Methodological Answer: A typical synthesis involves coupling oxan-4-amine with chloroacetamide derivatives under basic conditions. For example, a protocol analogous to the synthesis of morpholin-3-yl acetamide derivatives () can be adapted:
- Reagents : Use oxan-4-amine, chloroacetamide, and a base such as Na₂CO₃ in dichloromethane (DCM).
- Reaction Conditions : Stir at room temperature for 12–24 hours under inert atmosphere.
- Purification : Employ silica gel chromatography (e.g., 0–8% MeOH in DCM gradient) followed by recrystallization from ethyl acetate.
Q. Optimization Strategies :
- Vary molar ratios (e.g., 1:1.5 amine-to-chloroacetamide) to minimize side products.
- Test alternative bases (e.g., K₂CO₃) or solvents (THF, acetonitrile) to improve yield.
- Monitor reaction progress via TLC or LC-MS.
Q. Example Reaction Table :
| Component | Quantity (mmol) | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| Oxan-4-amine | 1.0 | DCM | 24 | 58 |
| Na₂CO₃ | 3.0 | — | — | — |
| Chloroacetamide | 1.5 | DCM | — | — |
Q. Which analytical techniques are suitable for characterizing this compound, and how is method validation performed?
Methodological Answer :
- Structural Confirmation :
- ¹H/¹³C NMR : Compare chemical shifts with analogous compounds (e.g., δ 4.90 ppm for oxan-4-yl protons; δ 169.8 ppm for carbonyl groups) .
- Mass Spectrometry : Use ESI/APCI(+) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 203).
- Purity Assessment :
Q. Validation Parameters :
| Parameter | Criteria | Example Value |
|---|---|---|
| Linearity | R² ≥ 0.998 | 0.999 (1–50 µg/mL) |
| Precision | RSD ≤ 2% | 1.5% (intra-day) |
| LOD/LOQ | Signal-to-noise ≥ 3/10 | 0.1 µg/mL / 0.3 µg/mL |
Advanced Research Questions
Q. How can stability studies be designed to evaluate this compound under stress conditions (pH, temperature)?
Methodological Answer :
- Forced Degradation :
- Acidic/Base Hydrolysis : Incubate at 1M HCl/NaOH (40°C, 48h).
- Oxidative Stress : Expose to 3% H₂O₂ (25°C, 24h).
- Thermal Stress : Heat at 60°C for 72h.
- Analysis : Monitor degradation via HPLC and identify impurities using LC-MS. Reference impurity standards (e.g., N-(2-Aminoethyl)-acetamide derivatives ).
Q. Key Stability Metrics :
| Condition | Degradation (%) | Major Impurity |
|---|---|---|
| 1M HCl, 40°C, 48h | 12.5 | Oxan-4-yl hydrolysis |
| 3% H₂O₂, 25°C, 24h | 8.2 | N-Oxide derivative |
Q. What strategies resolve contradictions in biological activity data for structural analogs of this compound?
Methodological Answer :
- Structure-Activity Relationship (SAR) : Compare analogs with modifications in the oxan-4-yl or acetamide moieties (e.g., ’s compounds with varying substituents).
- Data Reconciliation :
- Dose-Response Curves : Validate activity across multiple assays (e.g., IC₅₀ in enzyme vs. cell-based models).
- Computational Modeling : Use molecular docking to assess binding affinity to target receptors (e.g., VEGFR, PDGFR).
Q. Example SAR Table :
| Compound Modification | Biological Activity (IC₅₀, nM) |
|---|---|
| Oxan-4-yl → Piperidin-4-yl | 45 vs. 120 (Target Enzyme X) |
| Acetamide → Propionamide | No activity |
Q. How can impurity profiles be systematically characterized for this compound?
Methodological Answer :
Q. Impurity Table :
| Impurity | RT (min) | Relative Response (%) |
|---|---|---|
| N-Methyl derivative | 6.8 | 0.12 |
| Oxan-4-yl dimer | 8.2 | 0.08 |
Q. What safety protocols are critical when handling this compound in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
